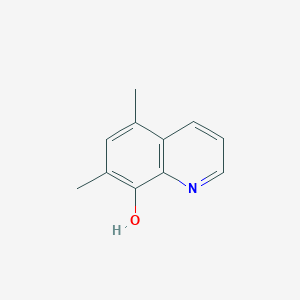

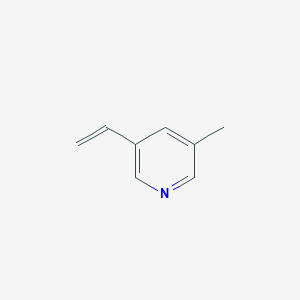

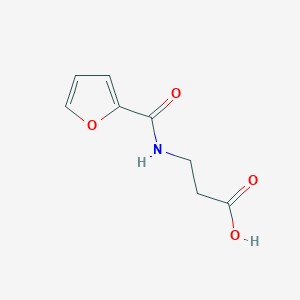

![molecular formula C14H17N3O2S B1300926 4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid CAS No. 313534-23-5](/img/structure/B1300926.png)

4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid is a derivative of the tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-one family. This class of compounds has been the subject of research due to their potential pharmacological properties, including analgesic and anti-inflammatory activities.

Synthesis Analysis

The synthesis of related compounds involves a selective synthetic method that includes an aza-Wittig reaction. This reaction involves the formation of an imino-phosphorane intermediate, which is then reacted with an aromatic isocyanate to yield a carbodiimide intermediate. Subsequent reaction with various aliphatic primary amines in the presence of EtO(superscript -)Na(superscript +) leads to the formation of 2-alkylamino tetrahydrobenzothieno pyrimidinones .

Molecular Structure Analysis

The molecular structure of the tetrahydro-benzothieno[2,3-d]pyrimidin-4-ylamino derivatives is characterized by a fused ring system that includes a benzothiophene and a pyrimidinone moiety. The presence of the tetrahydro component indicates a saturated cyclic structure, which may influence the compound's chemical reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing various substituents that can alter the pharmacological profile. For instance, the reaction of 3-amino-2-mercapto tetrahydrobenzothieno pyrimidinone with different aldehydes and ketones leads to novel 2-mercapto-3-(substituted amino) derivatives. These reactions are essential for creating a diverse library of compounds for biological testing .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid are not detailed in the provided papers, the general class of tetrahydrobenzothieno pyrimidinones is likely to have moderate solubility in organic solvents due to the presence of both polar and non-polar regions in the molecule. The introduction of an amino-butyric acid moiety could further influence solubility and the compound's ability to interact with biological targets.

Relevant Case Studies

The compounds synthesized in the studies have been investigated for their analgesic and anti-inflammatory properties. Some of the synthesized compounds, specifically AS1, AS2, and AS3, showed potent analgesic activity, with AS3 also demonstrating significant anti-inflammatory effects compared to the reference standard diclofenac sodium. Notably, these compounds exhibited only mild ulcerogenic potential, which is a significant advantage over traditional nonsteroidal anti-inflammatory drugs like aspirin .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

The compound and its derivatives have been extensively studied for their potential analgesic and anti-inflammatory properties. Notably, some novel derivatives exhibited significant activity in this realm, with certain compounds showing more potent analgesic activity compared to the standard. Interestingly, these compounds also demonstrated mild ulcerogenic potential, highlighting their potential as safer analgesic and anti-inflammatory agents (Alagarsamy et al., 2007).

Structural and Supramolecular Studies

The compound's derivatives have been synthesized and characterized, and their crystal structures analyzed. This has deepened the understanding of their molecular geometry and conformation, which is crucial for tailoring their pharmacological properties. Moreover, the formation of 3D supramolecular architectures in the crystals via stacking interactions and various hydrogen bonds has been observed, indicating the compound's potential in the design of novel molecular structures (Chen & Liu, 2019).

Antimicrobial Applications

A wide array of studies has been conducted on the antimicrobial properties of this compound and its derivatives. Many synthesized products have shown significant anti-bacterial and anti-fungal activities, with some compounds outperforming the standard drugs in efficacy. This suggests their potential application in developing new antimicrobial agents (Mittal et al., 2011; El‐Sayed et al., 2012).

properties

IUPAC Name |

4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c18-11(19)6-3-7-15-13-12-9-4-1-2-5-10(9)20-14(12)17-8-16-13/h8H,1-7H2,(H,18,19)(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEXEHYBLPXJCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201139664 |

Source

|

| Record name | 4-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid | |

CAS RN |

313534-23-5 |

Source

|

| Record name | 4-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313534-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

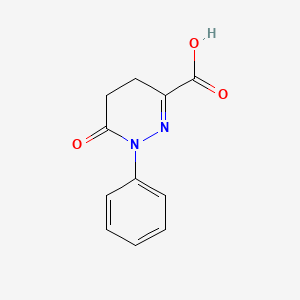

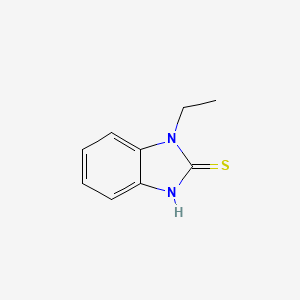

![4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300855.png)

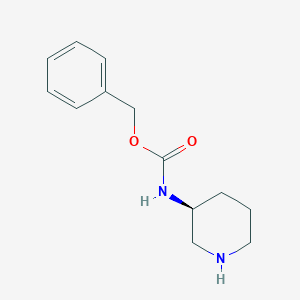

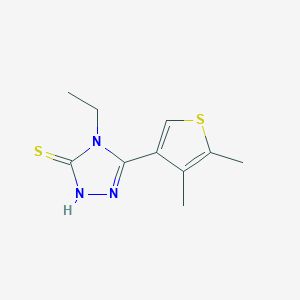

![4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1300859.png)

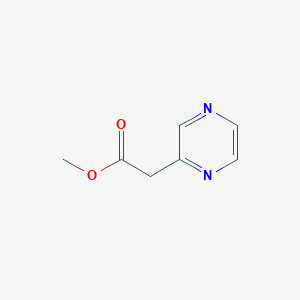

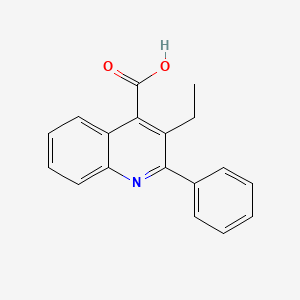

![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperazine](/img/structure/B1300871.png)